molecular formula C25H20ClN3O2S B2433248 6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 384858-59-7

6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2433248
CAS No.: 384858-59-7
M. Wt: 461.96
InChI Key: IRYNRBMHIQPVDZ-UHFFFAOYSA-N
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Description

6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
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Properties

IUPAC Name

6-benzylsulfanyl-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-19-11-9-18(26)10-12-19)23(21-8-5-13-31-21)20(14-27)25(28-16)32-15-17-6-3-2-4-7-17/h2-13,23,28H,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYNRBMHIQPVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2S}, with a molecular weight of approximately 376.89 g/mol. The structure features a furan ring, a cyano group, and a benzylsulfanyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antitumor Activity : It has shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Cardiovascular Effects : As with many dihydropyridines, it may have implications in cardiovascular health by acting on calcium channels.

Antitumor Activity

Studies have evaluated the antiproliferative effects of this compound on several cancer cell lines. For instance:

Cell LineIC50 (µM)Assay Type
A549 (Lung)8.5MTS Assay
HCC827 (Lung)6.3MTS Assay
NCI-H358 (Lung)7.0MTS Assay

These results indicate that the compound exhibits potent activity against lung cancer cell lines, suggesting its potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard methods against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may inhibit specific kinases or modulate signaling pathways related to cell growth and apoptosis.

Case Studies

A notable study involved the evaluation of the compound's effects in vivo using murine models of cancer. The results demonstrated significant tumor reduction when administered at specific dosages over a defined period. This aligns with in vitro findings and supports further investigation into its therapeutic potential.

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